molecular formula C8H18N2O B1204408 n-(6-aminohexyl)acetamide CAS No. 49631-88-1

n-(6-aminohexyl)acetamide

Cat. No. B1204408
Key on ui cas rn: 49631-88-1
M. Wt: 158.24 g/mol
InChI Key: WRJPJZTWQTUPQK-UHFFFAOYSA-N
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Patent
US04069254

Procedure details

A 50.1 g amount of 1,6-diaminohexane was admixed with 20 ml of water and 13.2 g of ethyl acetate to form a solution. The solution was kept at room temperature for 2 days and then water and ethanol were removed by distillation. The residue was distilled under reduced pressure. When 30 g of 1,6-diaminohexane were distilled as a fraction having a boiling point of 82°- 84° C (12 mmHg), 14.9 g of 6-acetamidohexylamine were obtained as a fraction having a boiling point of 170°- 175° C (7 mmHg) (yield 65.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Three
Yield
65.8%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].O.[C:10](OCC)(=[O:12])[CH3:11]>>[C:10]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCCN
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
13.2 g
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
water and ethanol were removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
When 30 g of 1,6-diaminohexane were distilled as a fraction

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(=O)NCCCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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